Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

説明

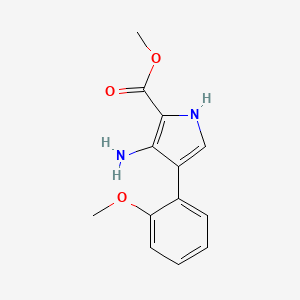

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3, a 2-methoxyphenyl group at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

特性

分子式 |

C13H14N2O3 |

|---|---|

分子量 |

246.26 g/mol |

IUPAC名 |

methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-17-10-6-4-3-5-8(10)9-7-15-12(11(9)14)13(16)18-2/h3-7,15H,14H2,1-2H3 |

InChIキー |

KOEQLZBFZOZIIL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C2=CNC(=C2N)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

化学反応の分析

科学研究での用途

メチル 3-アミノ-4-(2-メトキシフェニル)-1H-ピロール-2-カルボン酸エステルは、いくつかの科学研究での用途があります。

化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素相互作用と代謝経路の研究に使用できます。

産業: これは、ポリマーや染料などの高度な材料の生産に使用されます。

科学的研究の応用

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

作用機序

類似の化合物との比較

類似の化合物

- メチル 3-アミノ-4-(2-クロロフェニル)-1H-ピロール-2-カルボン酸エステル

- メチル 3-アミノ-4-(2-ヒドロキシフェニル)-1H-ピロール-2-カルボン酸エステル

- メチル 3-アミノ-4-(2-ニトロフェニル)-1H-ピロール-2-カルボン酸エステル

独自性

メチル 3-アミノ-4-(2-メトキシフェニル)-1H-ピロール-2-カルボン酸エステルは、メトキシ基の存在によりユニークであり、これはその化学反応性と生物活性を影響を与える可能性があります。メトキシ基は、化合物の溶解性と安定性を向上させる可能性があり、そのアナログと比較して特定の用途により適しています。

類似化合物との比較

Structural Analogues with Fluorophenyl Substituents

a. Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2)

- Structure : Differs by a para-fluorophenyl group instead of 2-methoxyphenyl.

- Molecular Weight : 234.23 g/mol .

- Synthesis & Availability : Available commercially (e.g., Enamine, TRC) with prices ranging from $115/100 mg to $612/0.05 g .

- Key Differences : The electron-withdrawing fluorine atom at the para position may enhance stability and influence electronic properties compared to the electron-donating methoxy group in the target compound.

b. Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (KW7)

Analogs with Modified Ester Groups or Heterocyclic Cores

a. Ethyl 4-((5-amino-3-(4-bromophenyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate (3t)

- Structure : Ethyl ester instead of methyl; incorporates an isoxazole ring.

- Yield : 72% .

- Key Differences : The ethyl ester may increase lipophilicity, while the isoxazole ring introduces additional hydrogen-bonding sites.

b. Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)

- Structure: Thieno[2,3-b]pyridine core replaces pyrrole.

Derivatives Lacking the Amino Group

Methyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate (CAS 610753-87-2)

- Structure: No amino group at position 3.

- Key Differences: Absence of the amino group reduces hydrogen-bonding capacity, which could diminish interactions with biological targets like enzymes or receptors .

Stereochemical Outcomes

- Enantiomeric Selectivity : Analogs like 3q and 3r achieved >90% enantiomeric excess (ee) using Daicel Chiralcel AD-H columns, suggesting similar chromatographic methods could resolve the target compound’s stereoisomers .

生物活性

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate, with the molecular formula C13H14N2O3, is an organic compound that has garnered attention for its significant biological activities. The compound features a pyrrole ring substituted with an amino group and a methoxyphenyl group, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with specific molecular targets.

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate and lithium aluminum hydride for oxidation and reduction processes, respectively. The structural complexity of this compound contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial survival, thereby limiting their proliferation .

A comparative analysis of antimicrobial activity can be summarized in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MSSA | 0.125 mg/mL |

| Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | MRSA | 0.250 mg/mL |

| Control Compound | E. coli | >50 mg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest in the G2/M phase, making it a candidate for further development in cancer therapeutics .

The following table summarizes findings from anticancer studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Tubulin inhibition |

| Study B | A549 | 12.0 | Apoptosis induction |

Molecular Interactions

The biological efficacy of this compound can be attributed to its interaction with specific molecular targets. It is believed to bind to the active sites of certain enzymes, inhibiting their activity and impacting various metabolic pathways involved in disease processes .

Case Studies

Recent case studies have highlighted the compound's potential in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated that this compound exhibited superior antibacterial properties compared to other derivatives tested against Gram-positive and Gram-negative bacteria.

- Case Study on Cancer Cell Lines : Another investigation revealed that this compound significantly reduced cell viability in lung cancer cell lines, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。